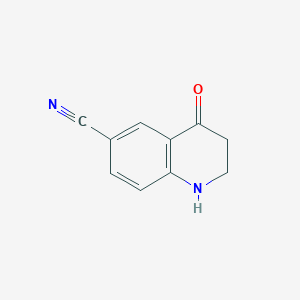
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in natural products
作用机制
Target of Action
It’s known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may target essential proteins or enzymes in these microorganisms.
Mode of Action
It’s suggested that the compound may act as an antagonist of membrane integrity and as a histidine kinase inhibitor . This means it could disrupt the cell membrane of the targeted microorganisms or inhibit the function of histidine kinases, which are critical for many cellular processes.
Result of Action
The compound has demonstrated antimicrobial activity, suggesting that it can inhibit the growth of or kill certain bacteria and fungi . This could result in the disruption of microbial colonies and potentially halt the progression of infections caused by these microorganisms.
生化分析
Biochemical Properties
It has been used to synthesize new amino-acid derivatives of 9,10-anthraquinone . These derivatives have shown antimicrobial properties, suggesting that 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide may interact with enzymes, proteins, and other biomolecules in a way that inhibits the growth of certain bacteria and fungi .
Cellular Effects
Its antimicrobial properties suggest that it may influence cell function by disrupting the cellular processes of bacteria and fungi
Molecular Mechanism
It is known to interact with α-, β- and ω-amino acids in the synthesis of new amino-acid derivatives of 9,10-anthraquinone These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to interact with α-, β- and ω-amino acids in the synthesis of new amino-acid derivatives of 9,10-anthraquinone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride derivatives under controlled conditions. For instance, 2-methylbenzoyl chloride can be added dropwise to a cold solution of 1-aminoanthraquinone in dichloromethane under a nitrogen atmosphere . This reaction is usually carried out at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The anthraquinone moiety can undergo redox reactions.
Amidation: The compound can form amide bonds with amino acids and other amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthraquinone derivatives, while oxidation and reduction can modify the quinone structure.
科学研究应用
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several scientific research applications:
Antimicrobial Activity: It has shown antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis.
Antitumor and Antioxidant Research: Predicted to have potential antitumor and antioxidant properties, warranting further investigation.
Material Science: Used in the synthesis of new organic compounds with specified chemical, physical, and biological properties.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
属性
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTNQKFXUFNLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
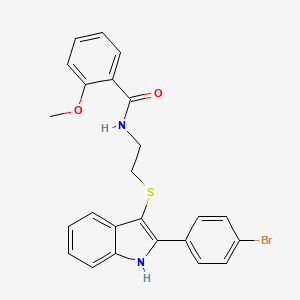
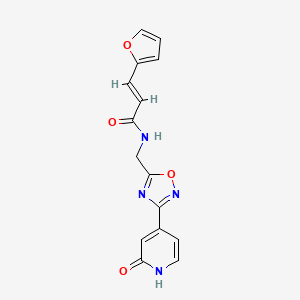
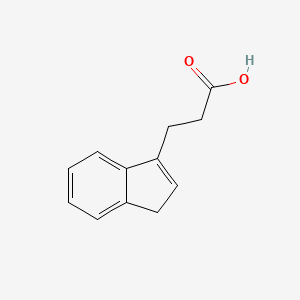
![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)
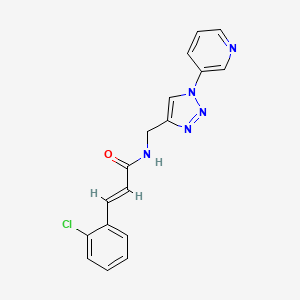
![2,4-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2948589.png)
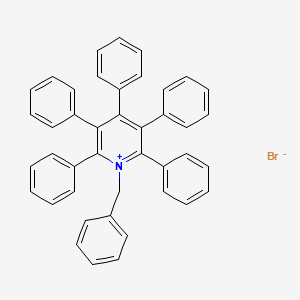
![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)

![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)
![1,6,7-trimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948598.png)

![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)
